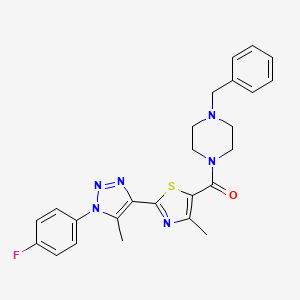
(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H25FN6OS and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, efficacy in various biological systems, and comparative analysis with related compounds.
Chemical Structure
The compound's structure can be broken down into two primary moieties: the benzylpiperazine and the triazole-thiazole hybrid. This structural configuration is significant for its biological interactions.
The biological activity of this compound appears to be linked to its ability to interact with specific biomolecular targets. Research indicates that derivatives containing the benzylpiperazine fragment often exhibit inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis. For instance, studies have shown that related piperazine derivatives can act as competitive inhibitors of Agaricus bisporus tyrosinase, demonstrating IC50 values in the low micromolar range .
Antimelanogenic Activity
Recent studies have highlighted the antimelanogenic properties of compounds derived from benzylpiperazine. For example, a competitive inhibitor derived from 4-fluorobenzylpiperazine exhibited an IC50 of 0.18 μM against tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that modifications on the benzylpiperazine scaffold can enhance its inhibitory potency.
Antiviral Properties
Compounds similar to this compound have been noted for their antiviral activities against various viruses, including influenza and herpes simplex . The presence of the triazole ring is often associated with enhanced antiviral activity due to its ability to stabilize interactions with viral proteins.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of various related compounds:
Case Studies
Case Study 1: Inhibition of Tyrosinase
In a controlled study utilizing B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin production without cytotoxic effects. The docking studies indicated favorable binding interactions within the active site of tyrosinase, supporting its potential as a therapeutic agent for hyperpigmentation disorders .
Case Study 2: Antiviral Efficacy
Another study evaluated the antiviral efficacy of similar compounds against influenza A virus. The results indicated that these compounds could reduce viral replication by targeting viral polymerases, showcasing their potential as antiviral agents .
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6OS/c1-17-23(25(33)31-14-12-30(13-15-31)16-19-6-4-3-5-7-19)34-24(27-17)22-18(2)32(29-28-22)21-10-8-20(26)9-11-21/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRBZWQLAQFXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














